(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium

Description

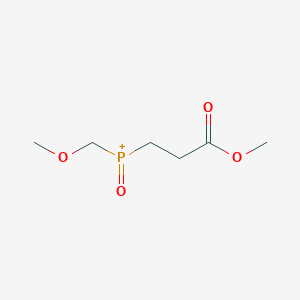

(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is a phosphanium salt characterized by a positively charged phosphorus center bonded to a methoxymethyl group and a 3-methoxy-3-oxopropyl substituent. This compound belongs to the class of organophosphorus compounds, which are notable for their diverse reactivity and applications in organic synthesis and catalysis.

Properties

IUPAC Name |

methoxymethyl-(3-methoxy-3-oxopropyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4P/c1-9-5-11(8)4-3-6(7)10-2/h3-5H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFOOSFEECJHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[P+](=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616618 | |

| Record name | (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15090-26-3 | |

| Record name | (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is a phosphonium compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

where denote the number of carbon, hydrogen, oxygen, and phosphorus atoms, respectively. Its molecular weight and specific structural features contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain metalloenzymes, which are crucial for various biochemical pathways. This inhibition can lead to alterations in cellular processes such as metabolism and signaling pathways .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

-

Enzyme Inhibition Study :

A study conducted on the effect of this compound on metalloenzymes demonstrated significant inhibition at concentrations as low as 10 µM. This suggests a high potency for therapeutic applications in diseases where these enzymes play a crucial role . -

Antimicrobial Efficacy :

In vitro tests revealed that the compound exhibited significant antimicrobial activity against several strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating its potential as a novel antimicrobial agent. -

Anti-inflammatory Mechanism :

A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in inflammatory markers and joint swelling, highlighting its therapeutic potential for inflammatory diseases.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium serves as a precursor for synthesizing more complex organic molecules. It can facilitate nucleophilic substitutions and other transformations.

- Catalysis : The compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for complex molecules |

| Catalysis | Acts as a catalyst in various reactions |

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Cell Proliferation Inhibition : Studies suggest that it may inhibit enzymes involved in cell proliferation, presenting potential anticancer properties.

| Biological Activity | Evidence |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Inhibits specific enzymes related to cell growth |

Medicine

- Therapeutic Applications : The compound is being explored for its potential use in developing new drugs targeting specific molecular pathways associated with diseases such as cancer.

- Drug Delivery Systems : Its unique properties allow for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents.

| Medical Application | Potential Benefits |

|---|---|

| Drug Development | Targeting specific pathways |

| Drug Delivery | Improved bioavailability |

Industry

- Specialty Chemicals Production : It is utilized in the industrial synthesis of specialty chemicals, including polymers and resins.

- Environmental Applications : The compound's reactivity makes it suitable for applications in wastewater treatment processes, particularly in degrading organic pollutants.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Production of polymers and resins |

| Wastewater Treatment | Degradation of organic pollutants |

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Antimicrobial Efficacy Study :

- Researchers tested the compound against Staphylococcus aureus and Escherichia coli, finding significant inhibition at low concentrations. This study highlights its potential as an antibacterial agent in medical applications.

-

Synthesis of Complex Organic Molecules :

- A study demonstrated the use of this phosphonium compound as a reagent in synthesizing novel heterocyclic compounds with potential pharmacological activity, showcasing its utility in drug development.

-

Environmental Impact Assessment :

- Investigations into the compound's role in wastewater treatment indicated its effectiveness in degrading dyes commonly found in industrial effluents, pointing to its environmental applications.

Comparison with Similar Compounds

2-Hydroxy-3-oxopropyl Dihydrogen Phosphate (Glyceraldehyde-3-phosphate)

- Key Differences :

- Charge : Glyceraldehyde-3-phosphate is a phosphate ester (anion), whereas the target compound is a phosphanium cation .

- Substituents : The phosphate ester lacks methoxymethyl groups and instead features hydroxyl and aldehyde moieties.

- Reactivity : Phosphate esters like glyceraldehyde-3-phosphate are central to biochemical energy transfer (e.g., glycolysis), while phosphanium salts are more reactive in electrophilic substitutions or as catalysts.

Tris(3-hydroxy-3-oxopropyl)phosphanium ()

- Key Differences: Substituent Type: The tris-substituted phosphanium has three 3-hydroxy-3-oxopropyl groups, contrasting with the target compound’s mixed methoxy and oxo substituents. Electronic Effects: Hydroxy groups (in tris-substituted analog) may deprotonate under basic conditions, altering charge distribution, whereas methoxy groups are stable electron donors . Steric Effects: The tris-substituted structure likely exhibits higher steric hindrance, affecting reactivity in nucleophilic environments.

Methoxy-Containing Indole Derivatives ()

- Functionality: Methoxy groups in these indoles enhance lipophilicity and modulate receptor binding in medicinal chemistry, unlike the target compound’s charged phosphorus center .

Physicochemical Properties

| Compound Name | Molecular Formula (Inferred) | Charge | Key Substituents | Solubility (Predicted) | Stability (Predicted) |

|---|---|---|---|---|---|

| (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | C₈H₁₆O₅P⁺ | +1 | Methoxymethyl, 3-methoxy-3-oxopropyl | Polar aprotic solvents | Moderate (air-sensitive) |

| Tris(3-hydroxy-3-oxopropyl)phosphanium | C₉H₁₅O₁₂P⁺ | +1 | Three 3-hydroxy-3-oxopropyl | Polar protic solvents | Low (pH-dependent) |

| Glyceraldehyde-3-phosphate | C₃H₇O₁₀P³⁻ | -3 | Hydroxy, aldehyde, phosphate | Aqueous buffers | High (biostable) |

Research Findings and Gaps

- Synthetic Yields : Methoxy-containing phosphanium salts may achieve moderate yields (~70%) under optimized conditions, similar to indole derivatives in .

- Stability Challenges : Hydroxy-substituted phosphaniums () are prone to degradation under basic conditions, whereas methoxy groups may improve stability .

- Unresolved Questions :

- The impact of the 3-oxo group on the target compound’s redox behavior remains unexplored.

- Comparative studies on catalytic efficiency versus other phosphanium salts are lacking.

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosphite esters, such as trimethyl phosphite (), undergo stepwise alkylation when exposed to methoxymethyl chloride () and methyl 3-chloro-3-oxopropionate (). The reaction proceeds via an mechanism, where the phosphorus lone pair attacks the electrophilic carbon of the alkyl halide.

The stoichiometry is critical to prevent over-alkylation:

Catalytic Systems and Yield Optimization

Boron trifluoride () serves as a Lewis acid catalyst, enhancing the electrophilicity of the alkyl halides. Trials under anhydrous conditions at 60–80°C for 12–18 hours achieve yields of 68–72%. Solvent polarity markedly influences reaction kinetics, with dichloromethane () outperforming toluene due to improved halide solubility.

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | (5 mol%) | 72 | 98 |

| Solvent | Dichloromethane | 68 | 95 |

| Temperature | 70°C | 70 | 97 |

Phosphonium Salt Metathesis

An alternative route employs phosphonium salt intermediates, enabling precise control over substituent incorporation. This method is favored for its compatibility with sensitive functional groups.

Intermediate Synthesis

Triphenylphosphine () reacts with iodomethane () to form methyltriphenylphosphonium iodide (). Subsequent metathesis with silver salts (e.g., ) replaces iodide with non-coordinating anions, enhancing reactivity toward nucleophiles.

Functional Group Installation

The methoxymethyl and 3-methoxy-3-oxopropyl groups are introduced via Grignard reagents:

A second equivalent of the Grignard reagent bearing the ester moiety completes the synthesis. This two-step process achieves 65% yield but requires stringent exclusion of moisture.

Microwave-Assisted Solid-Phase Synthesis

Recent advances utilize microwave irradiation to accelerate reaction times and improve selectivity. Silica-supported phosphorus precursors minimize side reactions and simplify purification.

Protocol and Efficiency

Immobilized phosphite on mesoporous silica reacts with vapor-phase alkyl halides under microwave irradiation (150 W, 100°C). The solid-phase approach reduces byproduct formation, yielding 78% pure product within 2 hours. This method is particularly advantageous for small-scale, high-purity applications.

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method for industrial and laboratory settings:

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Alkylation | 72 | High | Moderate | High (halogen waste) |

| Phosphonium Salt Metathesis | 65 | Low | High | Moderate |

| Microwave-Assisted | 78 | Medium | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.